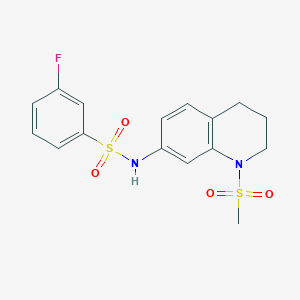

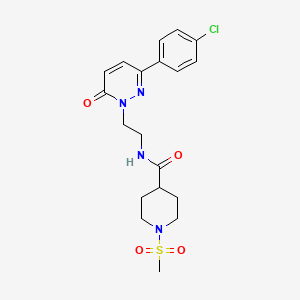

3-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

This compound has been used in the catalytic protodeboronation of pinacol boronic esters. This process is a formal anti-Markovnikov hydromethylation of alkenes. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Inhibitor of Blood Coagulation Factor Xa

The compound is also known as DPC423, which is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .

Optimization of Heterocyclic Core

The compound has been used in the optimization of the heterocyclic core, which ultimately led to the discovery of a novel pyrazole SN429 (2b; fXa K (i) = 13 pM) .

Improvement of Oral Bioavailability and Pharmacokinetic Profile

The compound has been used to improve the oral bioavailability and pharmacokinetic profile of this series while maintaining subnanomolar potency and in vitro selectivity .

Discovery of New Factor Xa Inhibitor

The optimization of the pyrazole core substitution and the biphenyl P4 culminated in the discovery of DPC423 (17h), a highly potent, selective, and orally active factor Xa inhibitor which was chosen for clinical development .

Formal Hydrogenation of Unactivated Alkenes

The compound has been used in the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy .

properties

IUPAC Name |

3-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S2/c1-24(20,21)19-9-3-4-12-7-8-14(11-16(12)19)18-25(22,23)15-6-2-5-13(17)10-15/h2,5-8,10-11,18H,3-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKXKCRSFCFWDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole](/img/structure/B2705023.png)

![(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2705028.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B2705031.png)

![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2705041.png)

![3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride](/img/structure/B2705044.png)

![2-Cyclopentylsulfanyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2705045.png)